![molecular formula C13H15NO2 B556501 Ethyl 5-ethyl-1H-indole-2-carboxylate CAS No. 37033-94-6](/img/structure/B556501.png)
Ethyl 5-ethyl-1H-indole-2-carboxylate
Overview
Description
Ethyl 5-ethyl-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals. This compound is characterized by an indole core substituted with an ethyl group at the 5-position and an ethyl ester group at the 2-position. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-ethyl-1H-indole-2-carboxylate typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole core . For this compound, the starting materials would include an appropriately substituted phenylhydrazine and an ethyl ester of the corresponding aldehyde or ketone.
Industrial Production Methods
Industrial production of indole derivatives often employs catalytic processes and continuous flow reactors to enhance yield and efficiency. The use of heterogeneous catalysts, such as Amberlyst-70, has been reported to provide eco-friendly and cost-effective synthesis routes .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-ethyl-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Electrophilic substitution: Due to the electron-rich nature of the indole ring, it readily undergoes electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Substitution reactions: The ester group can be hydrolyzed to form the corresponding carboxylic acid, which can further react to form amides, anhydrides, or other derivatives.
Common Reagents and Conditions
Electrophilic substitution: Common reagents include nitric acid for nitration, halogens for halogenation, and sulfuric acid for sulfonation.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions include various substituted indoles, carboxylic acids, amides, and other functionalized derivatives .
Scientific Research Applications
Medicinal Chemistry Applications
Ethyl 5-ethyl-1H-indole-2-carboxylate is primarily studied for its pharmacological properties. Several studies have highlighted its role as:
- CRTH2 Receptor Antagonist : This compound has been investigated for its ability to antagonize the CRTH2 receptor, which is implicated in allergic responses and asthma. Antagonists of this receptor may provide therapeutic benefits in treating these conditions .
- Indoleamine 2,3-dioxygenase Inhibitor : this compound has shown promise as an inhibitor of indoleamine 2,3-dioxygenase, an enzyme involved in tryptophan metabolism that can affect immune response and tumor progression .
- Antihypertriglyceridemic Agent : Research indicates that derivatives of this compound can act as potent antihypertriglyceridemic agents, potentially aiding in the management of lipid disorders .
Biological Research Applications
The compound's biological activities extend to various areas:
- Antitumor Activity : this compound has been evaluated for its antiproliferative effects against human leukemia K562 cells, indicating potential as an anticancer agent .
- Inhibition of Kinases : It has been reported to inhibit p38 MAP kinase, a critical player in cellular stress responses and inflammation, suggesting its utility in anti-inflammatory therapies .
Synthetic Applications
This compound serves as a versatile intermediate in organic synthesis:
- Synthesis of Indole Derivatives : The compound can be used to synthesize various functionalized indoles through alkylation reactions. For instance, alkylation with amines or halides under specific conditions yields diverse indole derivatives suitable for further biological evaluation .
Table 1: Summary of Biological Activities
Table 2: Synthetic Pathways
Reaction Type | Conditions | Product |
---|---|---|
Alkylation with Amine | KOH in Acetone | N-Alkylated Indoles |
Hydrazinolysis | Ethanol with Acetic Acid | Indol-2-Carbohydrazide |
Mechanism of Action
The mechanism of action of Ethyl 5-ethyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes . For example, they can act as enzyme inhibitors, receptor agonists or antagonists, and modulators of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-chloro-1H-indole-2-carboxylate: Similar structure with a chlorine atom at the 5-position instead of an ethyl group.
Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate: Contains a hydroxy group at the 5-position and a methyl group at the 2-position.
Ethyl indole-2-carboxylate: Lacks the ethyl group at the 5-position.
Uniqueness
Ethyl 5-ethyl-1H-indole-2-carboxylate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethyl group at the 5-position and the ethyl ester group at the 2-position can affect its interaction with molecular targets and its overall pharmacokinetic properties .
Biological Activity
Ethyl 5-ethyl-1H-indole-2-carboxylate is a derivative of indole, a structure that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Overview of Indole Derivatives
Indole derivatives are known for their wide range of biological activities, including antiviral , anticancer , and antimicrobial properties. The specific substitution pattern of this compound enhances its chemical reactivity and biological profile, making it a valuable compound in drug development and synthesis.
The mechanism of action for this compound involves its interaction with various molecular targets. Indole derivatives generally exhibit high-affinity binding to multiple receptors, influencing critical biological processes such as apoptosis, cell proliferation, and immune response modulation. The compound's ability to interact with specific enzymes and receptors is crucial for its therapeutic efficacy .
Anticancer Activity
Several studies have highlighted the anticancer potential of indole derivatives. For instance, research indicates that compounds containing the indole scaffold can inhibit cancer cell growth through various mechanisms, including the induction of apoptosis and inhibition of cell cycle progression. This compound has been explored for its effects on different cancer cell lines, showing promising results in reducing cell viability and inducing cell death .
Table 1: Anticancer Activity of Indole Derivatives
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
This compound | A549 (Lung) | 12.5 | Apoptosis induction |
Ethyl 5-fluoro-1H-indole-2-carboxylate | MCF-7 (Breast) | 8.0 | Caspase activation |
Indole-2-carboxylic acid derivative | HCT116 (Colon) | 6.0 | DNA intercalation |
Antimicrobial Activity
Indole derivatives have also shown significant antimicrobial properties. This compound exhibits activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values indicate its potential as an antimicrobial agent .
Table 2: Antimicrobial Activity
Compound | Bacterial Strain | MIC (µg/mL) |
---|---|---|
This compound | MRSA | 0.98 |
Ethyl indole-2-carboxylic acid derivative | E. coli | 4.0 |
Indole derivatives | S. aureus | 3.5 |
Study on Antiviral Properties
Recent research has focused on the antiviral activity of indole derivatives against HIV. A study demonstrated that certain indole-based compounds could effectively inhibit the strand transfer activity of HIV integrase, a critical enzyme in the viral life cycle. This compound was part of a broader investigation into structural modifications that enhance antiviral efficacy .
Synthesis and Optimization
The synthesis of this compound is often achieved through microwave-assisted methods, which provide high yields and purity. This efficient synthetic route allows for rapid exploration of structure–activity relationships (SAR), facilitating the development of more potent derivatives .
Properties
IUPAC Name |
ethyl 5-ethyl-1H-indole-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-3-9-5-6-11-10(7-9)8-12(14-11)13(15)16-4-2/h5-8,14H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPAHRSSJFSVBFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)NC(=C2)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60190537 | |
Record name | 2-Indolecarboxylic acid, 5-ethyl-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60190537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37033-94-6 | |
Record name | Ethyl 5-ethyl-1H-indole-2-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=37033-94-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Indolecarboxylic acid, 5-ethyl-, ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037033946 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 37033-94-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111163 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Indolecarboxylic acid, 5-ethyl-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60190537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ETHYL 5-ETHYL-2-INDOLECARBOXYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3NWP61DPJ3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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